molecular formula C16H9NO B8629382 10-Formylanthracene-9-carbonitrile CAS No. 93496-78-7

10-Formylanthracene-9-carbonitrile

Cat. No. B8629382
CAS RN: 93496-78-7
M. Wt: 231.25 g/mol
InChI Key: WQPWBUMSUOZDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Formylanthracene-9-carbonitrile is a useful research compound. Its molecular formula is C16H9NO and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Formylanthracene-9-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Formylanthracene-9-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

93496-78-7

Molecular Formula

C16H9NO

Molecular Weight

231.25 g/mol

IUPAC Name

10-formylanthracene-9-carbonitrile

InChI

InChI=1S/C16H9NO/c17-9-15-11-5-1-3-7-13(11)16(10-18)14-8-4-2-6-12(14)15/h1-8,10H

InChI Key

WQPWBUMSUOZDCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#N)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

DMAC (N,N-dimethylacetamide) was used as a solvent. As reaction is oxygen sensitive, DMAC was placed in three-necked round-bottomed flask equipped with a three-way stopcock with a vacuum line attached on one side and an ultra-dry N2 filled balloon on the other side. With this setup, the flask headspace could be readily evacuated and nitrogen gas admitted to the evacuated space. Thus, DMAC was kept under a N2 environment. To the three-necked flask Bromoaldehyde 6 (25 mg, 0.088 mmol), Zn(CN)2 (18.5 mg, 0.157 mmol), Pd2(dba)3 (2.09 mg, 0.002 mmol), Zn dust (1 mg, 0.022 mmol) were weighed out and flask was evacuated and N2 gas was allowed to enter the flask via adjustment of the three way stopcock. DMAC (4 mL) was added to the flask via a syringe keeping the flask under vacuum. t-Butyl phosphine (1.77 mg, 0.009 mmol) was added via syringe. The whole assembly was transferred in an oil bath at 80° C. and let the reaction stir at 80° C. for three hours. After monitoring the consumption of 6 by TLC (40% CH2Cl2/Hexane), EtOAc (20 mL) was added to the reaction mixture and crude reaction mixture was washed with saturated solution of K2CO3, and the organic layer was separated and washed with saturated solution of NH4Cl. The EtOAc layer was dried over anhydrous Na2SO4, filtered and concentrated in vacuo to give yellow solid 7 in 89% yield by NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mg
Type
reactant
Reaction Step Three
Quantity
1.77 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
18.5 mg
Type
catalyst
Reaction Step Six
Quantity
2.09 mg
Type
catalyst
Reaction Step Seven
Name
Quantity
1 mg
Type
catalyst
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
89%

Synthesis routes and methods II

Procedure details

A 250 mL 2-neck round bottom flask fitted with thermometer, condenser, N2 inlet and bubbler, and stirring bar was charged with 10-chloro-9-anthraldehyde (Aldrich, 5 g, 21 mmol, CuCN (Fisher Scientific Company, 711 Forbes Ave., Pittsburgh, PA, 15219, 2.14 g, 24 mmol), N-methylpyrrolidinone (100 mL), DMF (15 mL), and bis(triphenylphosphine)palladium dichloride (Fluka, 0.08 g, 0.1 mmol). The mixture was warmed to 170° and stirred 15 h under N2. After 1.5 h, the mixture became homogeneous. The reaction was cooled to 70° and poured into a solution composed of 16 g of FeCl3.6H2O, (Mallinckrodt), 70 mL of 1.0M HCl and 400 mL H2O. The resulting mixture was stirred at 60°-70° for 1 h, filtered and a crude orange solid isolated. This material was dissolved in 1 L of hot PhCH3 and passed through a small plug (100 g) of SiO2. The filtrate was then concentrated to 75 mL and diluted with hexane (200 mL). The orange solid which formed was collected by filtration and dried at 50° to give 3.17 g (68%) of 10-formyl-9-anthracenecarbonitrile mp 270°-275°, (C, H, N).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.14 g
Type
reactant
Reaction Step Two
Quantity
0.08 g
Type
catalyst
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
FeCl3.6H2O
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
SiO2
Quantity
100 g
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.